7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
CAS No. |
303060-36-8 |
|---|---|
Molecular Formula |
C26H17Cl3N2O |
Molecular Weight |
479.8 g/mol |
IUPAC Name |
7,9-dichloro-5-(3-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H17Cl3N2O/c27-19-7-3-6-18(11-19)26-31-24(21-12-20(28)13-22(29)25(21)32-26)14-23(30-31)17-9-8-15-4-1-2-5-16(15)10-17/h1-13,24,26H,14H2 |
InChI Key |
KOXJHZCPLWEQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Biological Activity
7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS No. 303060-36-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.78 g/mol. The structure features multiple chlorine substituents and a naphthalene moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H17Cl3N2O |
| Molecular Weight | 479.78 g/mol |
| CAS Number | 303060-36-8 |
| LogP (octanol-water partition) | 8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating specific pathways involved in cell death.
For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells through the modulation of signaling pathways associated with apoptosis and cell cycle regulation. These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within target cells, leading to altered cellular responses.
Interaction Studies
Interaction studies have shown that the compound may bind to key proteins involved in cancer progression and microbial resistance. For example, its binding affinity to certain kinases suggests potential as an inhibitor in signal transduction pathways critical for tumor growth.
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cells
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers such as caspase activation.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Analogs
Physicochemical Properties
- Lipophilicity : The naphthalen-2-yl group at position 2 increases logP compared to phenyl-substituted analogs (e.g., : logP ~4.5 vs. target compound: logP ~5.2, estimated via SwissADME ).
Bioavailability and Drug-Likeness
- Lipinski’s Rule : All analogs violate the molecular weight threshold (>500 g/mol for drug-like compounds), though the target compound (468.3 g/mol) is closer to compliance than CAS 303060-39-1 (448.3 g/mol) .
Preparation Methods
One-Pot Cyclization of Dichlorovinylacetophenones
A method reported for pyrazolooxazines involves reacting 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine under basic conditions to form pyrazoline intermediates, followed by cyclization to yield oxazines. For the target compound:
-
Step 1 : React 2,2-dichlorovinylacetophenone with 2-hydroxyethylhydrazine in DMF.
-
Step 2 : Treat the intermediate with sodium hydride (NaH) to induce cyclization, forming the oxazine ring.
Key Conditions :
Gould-Jacobs Reaction for Quinoline Intermediates
The Gould-Jacobs reaction, used to synthesize quinolones, may provide a pathway for intermediates. For example, diethyl malonate reacts with aniline derivatives under thermal conditions to form quinolones, which can be chlorinated and cyclized.
Example Pathway :
-
Step 1 : Condensation of diethyl malonate with 3-chloroaniline to form a β-ketoester.
-
Step 2 : Cyclization via diphenylether (DPE) at 220–230°C to yield a quinolone intermediate.
Chlorination Step :
Thionyl chloride (SOCl₂) is commonly used to introduce chlorine atoms. For example, quinolones treated with SOCl₂/DMF yield chloroquinolines, which react with hydrazines to form pyrazoloquinolinones.
Chlorination Reactions
Controlled chlorination is critical for the 7,9-dichloro positions.
Thionyl Chloride (SOCl₂)
SOCl₂ is widely used for chlorination. In analogous systems, quinolones treated with SOCl₂ yield dichloro derivatives.
Example Conditions :
Alternative Chlorinating Agents
PhCl₃ or POCl₃ may also be effective, though SOCl₂ is preferred for its mild reactivity.
Purification and Isolation
Final purification typically involves:
-
Column Chromatography : Silica gel with dichloromethane/ethyl acetate gradients.
-
Recrystallization : From acetone or toluene to obtain high-purity crystals.
Challenges and Optimization Strategies
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the defining structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains a pyrazolo-oxazine fused bicyclic core with three key substituents: (i) 7,9-dichloro groups on the benzoxazine ring, (ii) a 3-chlorophenyl group at position 5, and (iii) a naphthalen-2-yl group at position 2. The electron-withdrawing chlorine atoms enhance electrophilic reactivity at the oxazine ring, while the bulky naphthalene group introduces steric hindrance, potentially affecting binding to biological targets. The 3-chlorophenyl substituent may contribute to π-π stacking interactions in protein binding pockets .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted salicylaldehydes with hydrazine derivatives to form pyrazole intermediates.
- Step 2 : Cyclization with chloroacetyl chloride or similar reagents to construct the oxazine ring.
- Step 3 : Suzuki-Miyaura coupling for introducing the naphthalen-2-yl group. Microwave-assisted synthesis is recommended for improved yield (70–85%) and reduced reaction time compared to traditional thermal methods .
Q. How is structural confirmation achieved post-synthesis?
A combination of spectroscopic and chromatographic techniques is used:
- 1H/13C NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons; chlorine substituents cause deshielding.
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 495.052) validate the molecular formula (C27H16Cl3N2O).
- X-ray crystallography : Resolves stereochemistry and confirms the fused bicyclic system .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing intermediates.
- Catalyst screening : Pd(PPh3)4 in Suzuki couplings reduces byproducts.
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions. DOE (Design of Experiments) frameworks are recommended to systematically evaluate interactions between variables .
Q. What computational tools are suitable for predicting ADME properties?
- SwissADME : Predicts moderate lipophilicity (LogP ≈ 3.8) and poor aqueous solubility (<10 µg/mL), suggesting formulation challenges.
- Molinspiration : The compound violates Lipinski’s "Rule of Five" (molecular weight >500), indicating potential bioavailability limitations.
- Molecular docking (AutoDock Vina) : Preliminary simulations suggest affinity for kinase targets (e.g., CDK2) due to halogen bonding with hinge regions .
Q. How should discrepancies in biological activity data across analogs be resolved?
For example, analogs with 4-fluorophenyl substituents (vs. 3-chlorophenyl) show conflicting IC50 values in kinase assays. Strategies include:
- Meta-analysis : Compare substituent electronic profiles (Hammett constants) to correlate structure-activity relationships.
- Crystallography : Resolve binding modes to identify steric clashes or favorable interactions.
- Dose-response refinement : Use Hill slopes to assess cooperativity in target engagement .
Q. What strategies are effective for designing derivatives with improved target selectivity?
- Bioisosteric replacement : Substitute naphthalen-2-yl with quinoline to reduce off-target effects.
- Fragment-based drug design : Introduce polar groups (e.g., sulfonamides) to enhance solubility while retaining affinity.
- Proteome-wide profiling : Use thermal shift assays to identify unintended protein targets .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Purification hurdles : The compound’s low solubility complicates column chromatography; switch to preparative HPLC with acetonitrile/water gradients.
- Byproduct formation : Optimize stoichiometry in Suzuki couplings (1.2:1 boronic acid:halide ratio) to minimize dimerization.
- Reactor design : Use flow chemistry for exothermic steps (e.g., cyclization) to improve temperature control .
Data Contradiction Analysis
Q. How to address conflicting reports on stability under acidic conditions?
Some studies report degradation at pH < 4, while others note stability. Resolution requires:
- Forced degradation studies : Expose the compound to HCl (0.1 N, 37°C) and monitor via LC-MS.
- Mechanistic analysis : Identify degradation products (e.g., oxazine ring-opening) to propose stabilization strategies (e.g., lyophilization) .
Q. Why do cytotoxicity assays show variability across cell lines?
Discrepancies may stem from:
- Metabolic differences : Liver microsome assays reveal rapid hepatic clearance, reducing efficacy in hepatoma lines.
- Membrane permeability : Use Caco-2 assays to correlate permeability with cytotoxicity.
- Off-target effects : Phosphoproteomic profiling can identify kinases inhibited at non-targeted sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
